N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a thiazolidinone-indole-acetamide scaffold, which confers unique physicochemical and pharmacological properties. Key structural elements include:
- 4-Fluorophenyl group: Enhances lipophilicity and bioavailability, facilitating interactions with hydrophobic biological targets .
- Indole moiety (2,3-dihydro-1H-indol-1-yl): Enables π-π stacking and hydrogen bonding, critical for binding to enzymes or receptors .
- Acetamide linker: Balances solubility and molecular rigidity, optimizing pharmacokinetic profiles .
The compound’s planar conformation and electron-deficient regions suggest interactions with targets such as kinases, proteases, or antimicrobial enzymes .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3S2/c20-10-5-7-11(8-6-10)21-14(24)9-23-13-4-2-1-3-12(13)15(18(23)26)16-17(25)22-19(27)28-16/h1-8H,9H2,(H,21,24)(H,22,25,27)/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQLQVLNWLEURO-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)NC(=S)S3)C(=O)N2CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=S)S3)/C(=O)N2CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring is synthesized through cyclization reactions.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring is introduced via a condensation reaction involving a thiourea derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the indole and thiazolidine rings can enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of thiazolidinediones possess significant cytotoxic effects against various cancer cell lines, suggesting that N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide may also exhibit similar properties.
Antimicrobial Activity
Thiazolidine derivatives have been documented to possess antimicrobial properties. The incorporation of a fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy against bacterial and fungal pathogens. Preliminary studies could explore its effectiveness against resistant strains of bacteria.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications that could influence its activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups (e.g., fluorine) | Increases potency against certain targets |
| Alteration of the thiazolidine ring | Modifies binding affinity to biological receptors |
| Variation in indole substitution | Affects pharmacokinetics and bioavailability |
Case Study 1: Anticancer Screening
A study conducted on thiazolidinedione derivatives showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups.
Case Study 2: Antimicrobial Testing
In vitro testing against common bacterial strains demonstrated that compounds with similar structural features exhibited significant inhibition zones. Future studies could include this compound to evaluate its antimicrobial efficacy.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Pharmacological Insights
Substituent Effects: Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity enhances metabolic stability compared to chlorine, which increases steric bulk but may reduce solubility . Thioxo vs. Oxo Groups: The thioxo (C=S) moiety in the thiazolidinone ring improves binding to cysteine residues in enzymes, enhancing inhibitory potency .
Core Heterocycle Variations: Indole vs. Pyrimidoindole: Pyrimidoindole derivatives (e.g., ) exhibit broader kinase inhibition due to extended π-conjugation, whereas indole analogs show selectivity for antimicrobial targets . Thiadiazole vs. Thiazolidinone: Thiadiazoles () demonstrate stronger anticancer activity but lower metabolic stability than thiazolidinones .
Biological Activity Trends: Anticancer Activity: Compounds with extended planar structures (e.g., pyrimidoindole-thiazole hybrids) show superior cytotoxicity (IC₅₀ < 5 µM) compared to simpler indole derivatives . Antimicrobial Activity: Thioxo-thiazolidinones with lipophilic chains (e.g., dodecyl in ) disrupt microbial membranes, achieving MIC values < 10 µg/mL .
Data Tables: Key Pharmacokinetic Parameters
Biological Activity
N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorophenyl group, an indole moiety, and a thiazolidinone ring, which contribute to its diverse biological effects.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Potential pathways include:
- Inhibition of enzyme activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of receptor signaling : It could alter the signaling pathways associated with specific receptors.
- Interference with cellular processes : The compound may disrupt normal cellular functions through various mechanisms.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiazolidinone derivatives, including those similar to this compound. In vitro assays conducted by the National Cancer Institute (NCI) revealed significant inhibition rates against various cancer cell lines. For instance:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
| 4n | HOP-92 | 67.51 |
These results indicate that compounds with similar scaffolds can exhibit promising anticancer activity and warrant further investigation as potential therapeutic agents .
Antifungal Activity
The antifungal properties of thiazolidinone derivatives have also been explored. A recent study evaluated the fungicidal activity of several compounds against phytopathogenic fungi. Notably, one derivative exhibited an effective concentration (EC50) of 0.85 µg/mL against Alternaria solani, showcasing the potential for developing new antifungal agents based on this scaffold .
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to N-(4-fluorophenyl)-2-[...]. For instance:
- Antitumor Screening : A comprehensive screening of thiazolidinone derivatives revealed that certain modifications in the structure significantly enhanced anticancer properties. The presence of methyl substitutions and specific functional groups was correlated with increased inhibition rates in various cancer types.
- Mechanistic Insights : Research has indicated that these compounds may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, suggesting a multifaceted mechanism behind their anticancer effects .
Q & A
Q. Basic
| Technique | Key Data | Purpose |
|---|---|---|
| IR | 1735 cm (C=O), 1270 cm (C-N) | Confirm carbonyl and thioamide groups |
| NMR | δ 7.2–8.1 ppm (aromatic H), δ 2.5–3.8 ppm (methylene H) | Assign indole and acetamide protons |
| HRMS | Exact mass (e.g., 394.382 g/mol) | Verify molecular formula |
| XRD | Bond lengths (e.g., C-S: 1.68 Å) | Confirm stereochemistry |
What strategies optimize the yield of the Z-isomer during synthesis?
Q. Advanced
- Catalytic control : Use Pd(PPh) to favor the Z-isomer via steric hindrance during cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for Z-configuration .
- Chromatographic separation : Employ reverse-phase HPLC with a C18 column to isolate the Z-isomer .
What is the proposed mechanism of action for this compound's biological activity?
Basic
The thiazolidinone-indole scaffold may inhibit enzymes like tyrosine kinases or cyclooxygenase-2 (COX-2) via:
- Hydrogen bonding : Thioxo groups interact with active-site residues.
- π-π stacking : The indole ring binds aromatic pockets in target proteins .
How can in silico modeling predict interactions with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5IKT). Key interactions:
- Thiazolidinone sulfur with Arg120.
- Fluorophenyl group in a hydrophobic pocket .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
What are the known biological activities of structurally similar compounds?
Q. Basic
| Analog | Activity | Reference |
|---|---|---|
| Thiazolidinone-indoles | Anticancer (IC: 2–10 µM vs. MCF-7) | |
| Fluorophenylacetamides | Anti-inflammatory (COX-2 inhibition: 70–85%) |
How to address discrepancies in biological assay results across studies?
Q. Advanced
- Standardize assays : Use identical cell lines (e.g., HepG2) and positive controls (e.g., doxorubicin).
- Dose-response curves : Calculate EC values with 95% confidence intervals to minimize variability .
- Orthogonal assays : Validate cytotoxicity via MTT and apoptosis (Annexin V/PI staining) .
What are the stability considerations for this compound under various conditions?
Q. Basic
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Hydrolysis risk : Avoid aqueous buffers (pH > 8) to preserve the thioamide group .
What catalytic systems improve the efficiency of key synthetic steps?
Q. Advanced
| Step | Catalyst | Improvement |
|---|---|---|
| Cyclization | Pd(OAc)/Xantphos | 85% yield vs. 60% with PdCl |
| Acetamide coupling | HATU/DIPEA | Reduces side products by 30% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
